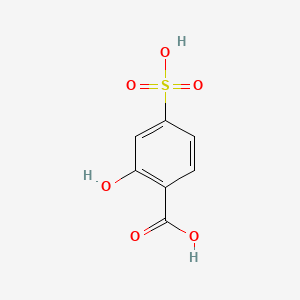
4-Sulfosalicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfosalicylic acid, also known as 5-sulfosalicylic acid, is an organic compound with the molecular formula C7H6O6S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is commonly used in various biochemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Sulfosalicylic acid can be synthesized by heating one part of salicylic acid with five parts of concentrated sulfuric acid . This reaction introduces the sulfonic acid group into the benzene ring of salicylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution can introduce different functional groups into the benzene ring.
科学的研究の応用
4-Sulfosalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Medicine: It is used in diagnostic tests for kidney function and other medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-sulfosalicylic acid involves its ability to interact with proteins and other biomolecules. It precipitates proteins by forming insoluble complexes, which can be detected through various analytical methods. This property is particularly useful in diagnostic tests for proteinuria .
類似化合物との比較
Salicylic Acid: The parent compound, which lacks the sulfonic acid group.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Benzenesulfonic Acid: A simpler sulfonic acid derivative without the hydroxyl and carboxyl groups.
Uniqueness: 4-Sulfosalicylic acid is unique due to the presence of both the hydroxyl and carboxyl groups along with the sulfonic acid group. This combination of functional groups gives it distinct chemical properties and makes it particularly useful in biochemical applications.
特性
CAS番号 |
585-42-2 |
|---|---|
分子式 |
C7H6O6S |
分子量 |
218.19 g/mol |
IUPAC名 |
2-hydroxy-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |
InChIキー |
RHLPAVIBWYPLRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
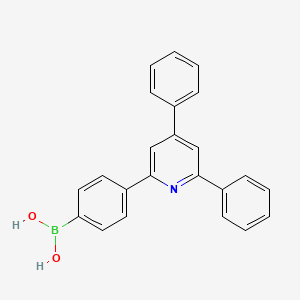
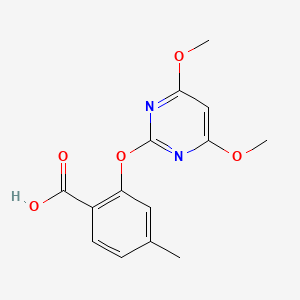
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
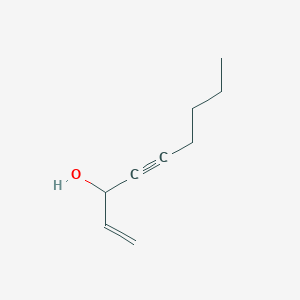

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
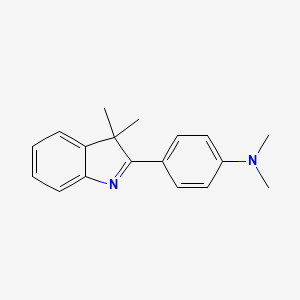
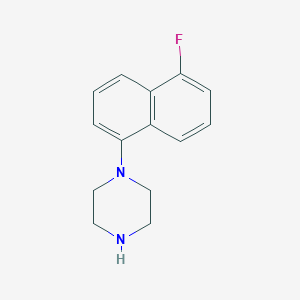
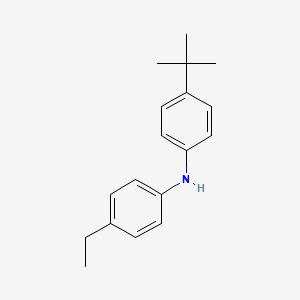



![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
